molecular formula C12H20N2O3 B597970 Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate CAS No. 1221818-45-6

Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate

Cat. No.: B597970
CAS No.: 1221818-45-6
M. Wt: 240.303
InChI Key: JXDVMKQFPSVLBZ-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate is a protected spirocyclic diazanonane derivative that serves as a versatile and critical synthetic intermediate in medicinal chemistry and drug discovery programs. This compound features a unique spirocyclic architecture that provides a rigid, three-dimensional scaffold highly valuable for exploring novel chemical space in the design of bioactive molecules. Its primary research application is as a key precursor in the synthesis of compounds that modulate voltage-gated sodium channels, which are important targets for the investigation of new therapeutic agents for various disorders . Furthermore, structural analogs and related substituted pyrrolidines within this chemical class have demonstrated significant biological activities in research settings, including serving as antibacterial and fungicidal agents, as well as glycosidase inhibitors . The Boc (tert-butoxycarbonyl) protecting group on one nitrogen atom allows for selective functionalization of the secondary amine, enabling sophisticated synthetic elaboration. This makes the compound an invaluable building block for researchers constructing complex molecular architectures aimed at developing new pharmacological tools and lead compounds.

Properties

IUPAC Name

tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-8-4-5-12(14)6-7-13-9(12)15/h4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDVMKQFPSVLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678238
Record name tert-Butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221818-45-6
Record name tert-Butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
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Preparation Methods

Reaction Steps and Conditions

A seven-step synthesis pathway, adapted from the preparation of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, offers a foundational approach. The sequence involves:

  • Ethyl Malonate Alkylation : Ethyl malonate reacts with ethanol under reflux (80°C, 4 hours) to form a diester intermediate.

  • Lithium Borohydride Reduction : The diester is reduced using lithium borohydride in tetrahydrofuran (0–70°C, 2.5 hours), yielding a diol.

  • Tosyl Protection : The diol undergoes tosylation with p-toluenesulfonyl chloride in dichloromethane (25°C, 12 hours).

  • Cyclization with Cesium Carbonate : Tosylated intermediates are cyclized in acetonitrile (90°C, 3 hours) using cesium carbonate.

  • Magnesium-Mediated Reduction : Methanol and magnesium turnings reduce the cyclized product (25–80°C, 1 hour).

  • Boc Protection : Boc anhydride in dichloromethane introduces the tert-butyloxycarbonyl group (25°C, 12 hours).

  • Catalytic Hydrogenation : Palladium on carbon in methanol finalizes the spirocycle (25°C, 3 hours).

Table 1: Key Parameters for Multi-Step Synthesis

StepReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)
1Ethyl malonateEthanol80441
2LiBH₄THF0–702.5100
3TsCl, Et₃NDCM2512100
4Cs₂CO₃Acetonitrile90370
5MgMethanol25–801100
6Boc₂ODCM251285
7Pd/CMethanol25390

Optimization Challenges

The pathway’s overall yield (41–100% per step) hinges on precise control of reaction parameters. For instance, the exothermic reduction with lithium borohydride requires gradual temperature modulation to prevent side reactions. Industrial scalability may face hurdles in solvent recovery and catalyst reuse.

Epoxidation-Ring Expansion Strategy

Reaction Mechanism

An alternative route, inspired by spirocyclic ketone synthesis, employs epoxidation and ring expansion. Starting with a bicyclic precursor, meta-chloroperbenzoic acid (mCPBA) induces epoxidation in dichloromethane (0–25°C, 12 hours), followed by acid-catalyzed ring expansion to form the spirocyclic core.

Table 2: Epoxidation-Ring Expansion Conditions

ParameterValueSource
Epoxidizing AgentmCPBA (80%)
SolventDichloromethane (DCM)
Temperature0–25°C
Reaction Time12 hours
Yield70.7% (overall)

Advantages and Limitations

This method minimizes steps (two main reactions) and uses cost-effective reagents, but the epoxidation’s sensitivity to moisture necessitates anhydrous conditions. Industrial adoption would require robust moisture control systems.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Multi-Step Synthesis : Offers modular control but accumulates yield losses (theoretical overall yield: ~21.6%).

  • Epoxidation-Ring Expansion : Higher overall yield (70.7%) but limited to specific precursors.

Solvent and Catalyst Selection

  • Polar Aprotic Solvents : Acetonitrile and THF enhance cyclization efficiency.

  • Catalyst Efficiency : Palladium on carbon achieves near-quantitative hydrogenation, whereas cesium carbonate’s stoichiometry impacts cyclization yields.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting the multi-step route to continuous flow systems could mitigate batch variability. For example, microreactors may improve heat dissipation during exothermic reductions (Step 2).

Purification Techniques

Chromatography, though effective in labs, is impractical industrially. Alternatives like crystallization (e.g., using ether for intermediates) are prioritized.

Emerging Methodologies

Enzymatic Catalysis

Recent patents hint at enzymatic routes for spirocycle formation, though yields remain suboptimal (≤50%).

Photoredox Strategies

Visible-light-mediated cyclizations are under exploration but require specialized equipment .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate has a molecular formula of C12H20N2O3C_{12}H_{20}N_{2}O_{3} and a molecular weight of approximately 240.30 g/mol. The compound features two nitrogen atoms within a spirocyclic framework, which contributes to its reactivity and potential biological activity.

Medicinal Chemistry Applications

Antibacterial and Antifungal Activities

Research has indicated that derivatives of diazaspiro compounds, including this compound, exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain substituted pyrrolidines derived from similar structures can effectively inhibit bacterial growth and fungal infections, making them potential candidates for antibiotic development .

Neurological Research

This compound has also been explored for its effects on voltage-gated sodium channels, which are crucial in neuronal signaling. Compounds that modulate these channels can be instrumental in treating conditions such as epilepsy and chronic pain . The spirocyclic structure may enhance the selectivity and potency of these modulators compared to traditional compounds.

Synthetic Methodologies

Synthetic Pathways

The synthesis of this compound typically involves the use of Raney nickel in hydrogenation reactions, allowing for the formation of the diazaspiro framework from more straightforward precursors. This method showcases the compound's versatility in synthetic organic chemistry, facilitating the creation of various analogs with tailored properties .

Applications in Drug Design

Due to its unique structure, this compound serves as a scaffold for drug design. Its ability to undergo various functionalizations allows chemists to create libraries of compounds that can be screened for biological activity against a range of diseases .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

This compound has been identified as a potential component in OLED technology due to its favorable electronic properties. The incorporation of such compounds into OLEDs can enhance their efficiency and stability, making them valuable in the development of next-generation display technologies .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of several diazaspiro compounds against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics, highlighting their potential as new therapeutic agents .

Case Study 2: Voltage-Gated Sodium Channel Modulation

In neurological research, a series of diazaspiro compounds were tested for their ability to modulate voltage-gated sodium channels. The findings suggested that modifications to the tert-butyl group could significantly alter the pharmacological profile, offering insights into designing more effective treatments for neurological disorders .

Mechanism of Action

The mechanism of action of tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Diazaspiro Compounds

The tert-butyl diazaspiro[4.4]nonane family includes compounds differentiated by substituent positions, ring sizes, and functional groups. Key examples are compared below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate (Target Compound) 1221818-45-6 C₁₂H₂₀N₂O₃ 240.30 1,7-diaza; ketone at C6; tert-butyl carboxylate at C1
Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (QN-6145) 1194376-44-7 C₁₂H₂₀N₂O₃ 240.30 2,7-diaza; ketone at C6; tert-butyl carboxylate at C2; distinct hydrogen bonding patterns
Tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate (QJ-3743) 1160246-72-9 C₁₂H₂₀N₂O₃ 240.30 1,7-diaza; ketone at C2; tert-butyl carboxylate at C7; altered reactivity profile
Tert-butyl 9-oxo-4,8-diazaspiro[4.4]nonane-4-carboxylate (QN-6748) 1221818-45-6* C₁₂H₂₀N₂O₃ 240.30 4,8-diaza; ketone at C9; positional isomer with distinct conformational flexibility

Crystallographic and Conformational Analysis

  • Target Compound: Limited crystallographic data available.
  • Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate: Single-crystal X-ray analysis (R factor = 0.050) confirms a puckered spiro ring system. The ketone at C6 and tert-butyl group at C2 influence hydrogen bonding and crystal packing .
  • Spiro[3.5]nonane Analogs: Compounds like tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 392331-78-1) exhibit smaller ring systems (3.5 vs. 4.4), leading to increased ring strain and altered puckering coordinates (per Cremer-Pople analysis) .

Biological Activity

Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate (CAS Number: 1221818-45-6) is a spirocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H20N2O3
  • Molecular Weight : 232.30 g/mol
  • IUPAC Name : this compound
  • Physical State : Solid
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound shows potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer and neurological disorders.
  • Receptor Modulation : It may modulate the activity of certain receptors, particularly those associated with the central nervous system (CNS), impacting neurotransmission and potentially leading to anticonvulsant effects .

Anticonvulsant Activity

A study reported that derivatives of diazaspiro compounds exhibit significant anticonvulsant properties. In vivo tests demonstrated that these compounds could delay the onset of seizures induced by strychnine, suggesting their potential as anticonvulsants .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary tests indicated that it could inhibit the growth of certain bacterial strains, although further studies are required to fully elucidate its spectrum of activity and mechanism .

Study on Anticonvulsant Properties

In a pharmacological evaluation involving several diazaspiro compounds, this compound was found to significantly prolong survival times in animal models subjected to seizure-inducing agents compared to control treatments like phenobarbital. This suggests a promising profile for further development as an anticonvulsant .

Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of various spirocyclic compounds, including this compound against gram-positive and gram-negative bacteria. Results indicated moderate activity, warranting further exploration into structure-activity relationships to enhance efficacy .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AnticonvulsantProlongs survival time in seizure models
AntimicrobialModerate inhibition of bacterial growth
Enzyme InhibitionPotential inhibition of metabolic enzymes

Q & A

Q. What are the recommended storage conditions for Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate to ensure stability?

The compound should be stored refrigerated in a tightly closed container, kept in a dry, well-ventilated environment. Electrostatic charge buildup must be avoided during handling. Stability under these conditions is confirmed, though decomposition products (e.g., carbon monoxide, nitrogen oxides) may form under combustion .

Q. What synthetic routes are commonly employed to synthesize this compound?

A key intermediate is 4-(N-Boc-amino)cyclohexanone, which undergoes cyclization to form the spirocyclic structure. Ligand-enabled aza-Heck cyclizations and phosphine-catalyzed cycloisomerization (e.g., using Pd2(dba)3 and PA-Ph ligands) are effective for constructing the diazaspiro framework .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Personal protective equipment (PPE), including chemical-resistant gloves, goggles, and flame-retardant clothing, is mandatory. Ensure adequate ventilation and avoid inhalation of vapors. In case of skin contact, wash immediately with water. Emergency eyewash stations and showers must be accessible .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for structural elucidation, supplemented by IR spectroscopy (e.g., νmax at 1687 cm⁻¹ for carbonyl groups) and NMR for functional group analysis. Mass spectrometry confirms molecular weight (240.3 g/mol) .

Q. What are the known decomposition products under thermal or combustion conditions?

Hazardous decomposition products include carbon monoxide (CO) and nitrogen oxides (NOx), particularly during fire. No data exist for non-combustion decomposition .

Advanced Research Questions

Q. How can researchers address the challenge of determining the absolute configuration in X-ray crystallography?

The absolute configuration of this compound remains undetermined due to insufficient anomalous dispersion effects in SC-XRD data. Researchers should employ high-resolution datasets (e.g., Cu-Kα radiation) and consider complementary methods like vibrational circular dichroism (VCD) or synthetic derivatization with chiral auxiliaries .

Q. What methodological considerations are critical for analyzing reaction mechanisms involving its spirocyclic structure?

The spirocyclic architecture imposes steric and electronic constraints. Reaction mechanisms (e.g., ring-opening or functionalization) should be studied using DFT calculations to map transition states and intermediates. Experimental validation via kinetic isotope effects (KIEs) or trapping experiments is advised .

Q. How can contradictions in reported physical properties (e.g., solubility, melting point) be resolved?

Published safety data sheets (SDS) lack empirical data for properties like melting point or solubility. Researchers must experimentally determine these using differential scanning calorimetry (DSC) for thermal properties and HPLC-UV for solubility profiling .

Q. What are the implications of the data-to-parameter ratio in crystallographic refinement?

The reported data-to-parameter ratio of 9.9 in SC-XRD studies indicates moderate refinement reliability. Using SHELXL with high-angle data (>25° θ) improves precision. Cross-validation with Rfree (≥0.05) ensures model robustness .

Q. How does the spirocyclic architecture influence reactivity in ring-opening reactions?

The diazaspiro system exhibits strain-dependent reactivity. Ring-opening via acid-catalyzed hydrolysis or nucleophilic attack at the carbonyl group can yield bicyclic amines. Monitoring reaction pathways with in situ FTIR or LC-MS is recommended to optimize yields .

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